LMPTP Inhibitor 1 dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’INHIBITEUR DE LMPTP 1 (dichlorhydrate) est un inhibiteur sélectif de la protéine tyrosine phosphatase de faible poids moléculaire (LMPTP). Il a montré une activité inhibitrice puissante avec une valeur de CI50 de 0,8 µM pour la LMPTP-A . Ce composé est principalement utilisé dans la recherche scientifique pour étudier ses effets sur la signalisation de l’insuline et ses applications thérapeutiques potentielles dans le traitement de la résistance à l’insuline et du diabète de type 2 .

Mécanisme D'action

L’INHIBITEUR DE LMPTP 1 (dichlorhydrate) exerce ses effets en inhibant sélectivement la protéine tyrosine phosphatase de faible poids moléculaire (LMPTP). Cette inhibition empêche la déphosphorylation du récepteur de l’insuline, améliorant ainsi la signalisation de l’insuline. Le composé cible la voie PI3K-AKT (phosphoinositide 3-kinase), qui joue un rôle crucial dans le métabolisme du glucose et la sensibilité à l’insuline .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’INHIBITEUR DE LMPTP 1 (dichlorhydrate) implique plusieurs étapes, notamment la formation de la structure de base et les modifications ultérieures des groupes fonctionnels. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et non divulguées au public. On sait que le composé est synthétisé par une série de réactions organiques, y compris des étapes de condensation, de cyclisation et de chloration .

Méthodes de production industrielle

La production industrielle de l’INHIBITEUR DE LMPTP 1 (dichlorhydrate) suit des voies de synthèse similaires à la synthèse en laboratoire, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour maximiser le rendement et la pureté. Le composé est ensuite purifié en utilisant des techniques telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

L’INHIBITEUR DE LMPTP 1 (dichlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à différents analogues.

Substitution : Le composé peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d’autres.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants (par exemple, le peroxyde d’hydrogène), des agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution. Les conditions varient en fonction de la réaction et du produit souhaités .

Produits majeurs

Les produits majeurs formés à partir de ces réactions sont généralement des analogues de l’INHIBITEUR DE LMPTP 1 (dichlorhydrate) avec des groupes fonctionnels modifiés. Ces analogues sont utilisés pour étudier la relation structure-activité et optimiser l’efficacité du composé .

Applications de la recherche scientifique

L’INHIBITEUR DE LMPTP 1 (dichlorhydrate) a plusieurs applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

LMPTP INHIBITOR 1 (dihydrochloride) has several scientific research applications, including:

Chemistry: Used to study the inhibition of protein tyrosine phosphatases and their role in various biochemical pathways.

Medicine: Explored as a potential therapeutic agent for treating insulin resistance and type 2 diabetes.

Industry: Utilized in the development of new pharmaceuticals targeting protein tyrosine phosphatases.

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorhydrate de l’INHIBITEUR DE LMPTP 1 : Autre forme de l’inhibiteur ayant une activité similaire mais une forme de sel différente.

Inhibiteurs de la protéine tyrosine phosphatase 1B (PTP1B) : Ces inhibiteurs ciblent une classe différente de protéine tyrosine phosphatases, mais ont des applications similaires dans le traitement de la résistance à l’insuline.

Unicité

L’INHIBITEUR DE LMPTP 1 (dichlorhydrate) est unique en raison de sa haute sélectivité pour la LMPTP-A par rapport aux autres phosphatases. Cette sélectivité en fait un outil précieux pour étudier le rôle spécifique de la LMPTP dans la signalisation de l’insuline et son potentiel en tant que cible thérapeutique .

Propriétés

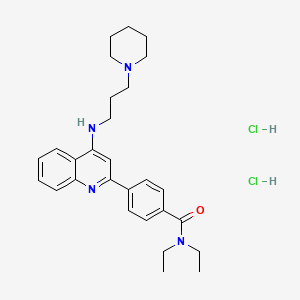

IUPAC Name |

N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O.2ClH/c1-3-32(4-2)28(33)23-15-13-22(14-16-23)26-21-27(24-11-6-7-12-25(24)30-26)29-17-10-20-31-18-8-5-9-19-31;;/h6-7,11-16,21H,3-5,8-10,17-20H2,1-2H3,(H,29,30);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTJMPCNLMSGEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCCC4.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride](/img/structure/B2697203.png)

![N-[(4-methoxyphenyl)methyl]-4-{8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2697210.png)

![N-(4-ethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2697212.png)

![Ethyl 6-acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2697218.png)

![2-(4-fluorophenoxy)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2697221.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2697224.png)